Acenaphthylene

Beschreibung

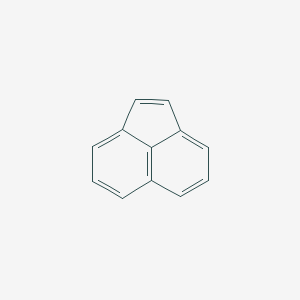

Structure

3D Structure

Eigenschaften

IUPAC Name |

acenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-01-5 | |

| Record name | Polyacenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3023845 | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122.0 °C (251.6 °F) - closed cup | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00668 [mmHg], 0.0048 mm Hg at 25 °C | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol | |

CAS No. |

208-96-8, 34493-60-2 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000208968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACENAPHTHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z25C36811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200.3 to 202.1 °F (NTP, 1992), 89.4 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Spectroscopic Data of Acenaphthylene: A Technical Guide for Compound Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acenaphthylene, a polycyclic aromatic hydrocarbon. The information herein is intended to assist in the unequivocal identification and characterization of this compound using standard analytical techniques. This document presents quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and illustrates the logical workflow for compound identification.

Introduction

This compound (C₁₂H₈) is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene bridge connecting carbons 1 and 8. It is found in coal tar and is used in the synthesis of dyes, plastics, insecticides, and fungicides.[1][2] Accurate identification of this compound is crucial for quality control, metabolic studies, and environmental monitoring. This guide details the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for its characterization.

Spectroscopic Data of this compound

The following sections summarize the essential spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its unique structure.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.81 - 7.79 | m | 2H | H-3, H-8 |

| 7.69 - 7.67 | m | 2H | H-4, H-7 |

| 7.55 - 7.51 | m | 2H | H-5, H-6 |

| 7.07 | s | 2H | H-1, H-2 |

Solvent: CDCl₃, Frequency: 400 MHz[1][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][4]

| Chemical Shift (δ) ppm | Assignment |

| 139.62 | C-9, C-10 (quaternary) |

| 129.29 | C-1, C-2 |

| 128.25 | C-11, C-12 (quaternary) |

| 128.07 | C-5, C-6 |

| 127.59 | C-3, C-8 |

| 127.13 | C-4, C-7 |

| 124.08 | C-5a, C-8a (quaternary) |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C=C bonds in its aromatic system.

Table 3: Key IR Absorption Bands for this compound [5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Strong | Aromatic C=C Stretch |

| 850 - 750 | Strong | C-H Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound results in characteristic absorption maxima in the UV region.

Table 4: UV-Vis Spectroscopic Data for this compound [1]

| λmax (nm) | Solvent |

| 229 | Ethanol |

| 265 | Ethanol |

| 323 | Ethanol |

| 338 | Ethanol |

| 363 | Not Specified |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak is the most abundant, confirming its molecular formula.

Table 5: Mass Spectrometry Data for this compound (Electron Ionization) [1][7][8]

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 151 | 20 | [M-H]⁺ |

| 126 | 10 | [M-C₂H₂]⁺ |

| 76 | 15 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol[9][10]

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[9] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz for ¹H NMR). Ensure the instrument is properly tuned and shimmed for the solvent.[9]

-

¹H NMR Data Acquisition : Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[9]

-

¹³C NMR Data Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope and the presence of quaternary carbons.[9][10]

-

Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[11] Perform phase and baseline corrections. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton counts.

IR Spectroscopy Protocol[5][12]

-

Sample Preparation : For solid-state analysis, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto an IR-transparent window (e.g., NaCl plates).

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample compartment (or a pure KBr pellet). Place the this compound sample in the beam path and acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol[13]

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. Concentrations are typically in the micromolar (µM) range. Use a quartz cuvette with a 1 cm path length.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Fill a reference cuvette with the pure solvent and the sample cuvette with the this compound solution. Place both in the spectrophotometer. Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. The instrument automatically subtracts the solvent absorbance.[12]

Mass Spectrometry (GC-MS) Protocol[1][14]

-

Sample Preparation : Dissolve a small amount of this compound in a volatile solvent like dichloromethane or hexane to an appropriate concentration (e.g., 10-100 µg/mL).

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography : Inject a small volume (e.g., 1 µL) of the sample into the GC. The GC column (e.g., a capillary column like HP-5MS) separates the components of the sample. A typical temperature program might start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

-

Mass Spectrometry : As this compound elutes from the GC column, it enters the MS ion source. The standard EI energy is 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for instance, from 40 to 400 amu, to detect the molecular ion and its fragments.[13]

Compound Identification Workflow

The identification of a compound like this compound using spectroscopy follows a logical progression. The workflow diagram below illustrates this process, from initial analysis to final structure confirmation.

References

- 1. This compound | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(208-96-8) 1H NMR [m.chemicalbook.com]

- 4. This compound(208-96-8) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. ez.restek.com [ez.restek.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. rsc.org [rsc.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]

The Advent of Acenaphthylene: A Chronicle of Discovery and Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery and historical synthesis of the polycyclic aromatic hydrocarbon, acenaphthylene.

This compound, a key building block in the synthesis of advanced materials and pharmaceuticals, has a rich history rooted in the burgeoning field of organic chemistry in the late 19th century. Its journey from a constituent of coal tar to a valuable synthetic intermediate is a testament to the pioneering work of early chemists. This guide provides an in-depth look at the discovery and seminal syntheses of this important molecule.

From Coal Tar to Laboratory Curiosity: The Discovery of this compound

This compound is naturally present in coal tar, a complex mixture of organic compounds, where it constitutes approximately 2%.[1][2] The initial isolation of its hydrogenated precursor, acenaphthene, from coal tar and its first synthesis is credited to the French chemist Marcellin Berthelot in 1866.[3] Berthelot, a prominent figure in the synthesis of organic compounds from inorganic starting materials, laid the groundwork for the subsequent discovery of this compound.[3][4]

While the exact date and individual credited with the first isolation of this compound from coal tar are not definitively documented in readily available sources, its presence as a derivative of the more abundant acenaphthene was recognized by early organic chemists. The development of fractional distillation techniques in the 19th century was instrumental in the separation of various components of coal tar, including naphthalene and its derivatives.[5]

The Dawn of Synthetic this compound: Pioneering Dehydrogenation Methods

The first documented chemical synthesis of this compound was a logical extension of the chemistry of its parent compound, acenaphthene. The key transformation required was the dehydrogenation of the five-membered ring of acenaphthene.

One of the earliest reported methods for this conversion was the dehydrogenation of acenaphthene by passing its vapors over heated lead oxide (litharge). This process, while effective, was characteristic of the often harsh reaction conditions employed in 19th-century organic synthesis.

A significant milestone in the synthesis of this compound was the work of German chemists Eugen Bamberger and Philipp Philip in 1887. Their method involved the dehydrogenation of acenaphthene, providing a more defined route to this novel hydrocarbon.

Subsequent research in the early 20th century further refined the synthesis of this compound. The vapor-phase catalytic dehydrogenation of acenaphthene emerged as a more efficient industrial method for its production.[6] This process typically involves passing acenaphthene vapor over a heated catalyst, often in the presence of steam, to promote the elimination of hydrogen and the formation of the double bond in the five-membered ring.

Quantitative Data from Historical Syntheses

The following table summarizes the key quantitative data associated with the historical synthesis of this compound. It is important to note that yields and physical constants reported in early literature may not be as precise as modern measurements.

| Synthesis Method | Reagents | Conditions | Reported Yield | Melting Point (°C) | Boiling Point (°C) |

| Dehydrogenation over Lead Oxide | Acenaphthene, Lead(II) Oxide (PbO) | High Temperature | Not specified in available sources | ~92 | ~280 |

| Bamberger & Philip (1887) | Acenaphthene | Not specified in available sources | Not specified in available sources | 92-93 | Not specified in available sources |

| Vapor-Phase Catalytic Dehydrogenation | Acenaphthene, Metal Oxide Catalyst | High Temperature, Steam | High | 91.8 | 280 |

Experimental Protocols for Key Historical Syntheses

Detailed experimental protocols from the 19th century are often less descriptive than modern standards. However, based on the available information, the following represents a generalized procedure for the historical synthesis of this compound.

Dehydrogenation of Acenaphthene using Lead(II) Oxide (Conceptual Protocol):

-

Preparation: A mixture of finely powdered acenaphthene and an excess of lead(II) oxide is prepared.

-

Reaction: The mixture is placed in a retort or a similar apparatus suitable for high-temperature reactions. The apparatus is heated strongly.

-

Product Collection: The vapors of the product, this compound, are distilled and collected in a cooled receiver.

-

Purification: The crude, solidified this compound is then purified, likely by recrystallization from a suitable solvent such as ethanol.

Visualizing the Synthetic Pathways

The historical synthesis of this compound is centered around the dehydrogenation of acenaphthene. The following diagrams, generated using the DOT language, illustrate this fundamental transformation and the broader context of its origin from coal tar.

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. BJOC - Synthesis of this compound-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade [beilstein-journals.org]

- 4. Beilsteins Handbuch der organischen Chemie: Erstes Ergänzungswerk, die ... - Friedrich Konrad Beilstein - Google 圖書 [books.google.com.hk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Acenaphthylene Solubility in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of acenaphthylene in a range of common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this polycyclic aromatic hydrocarbon, which is crucial for various applications, including purification, formulation, and analytical method development.

This compound: An Overview

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with an ethylene bridge connecting positions 1 and 8. It is a solid at room temperature and is known to be soluble in many organic solvents. Understanding its solubility profile is essential for its handling and application in diverse research and industrial settings.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent and the temperature. The following tables summarize the available quantitative and qualitative solubility data for this compound in several common organic solvents.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Toluene (Methylbenzene) | 278.15 | 0.1583 |

| 283.15 | 0.1895 | |

| 288.15 | 0.2257 | |

| 293.15 | 0.2679 | |

| 298.15 | 0.3161 | |

| 303.15 | 0.3713 | |

| 308.15 | 0.4345 | |

| 313.15 | 0.5067 | |

| 318.15 | 0.5889 | |

| 323.15 | 0.6821 | |

| 1-Butanol | 278.15 | 0.0234 |

| 283.15 | 0.0298 | |

| 288.15 | 0.0377 | |

| 293.15 | 0.0476 | |

| 298.15 | 0.0601 | |

| 303.15 | 0.0758 | |

| 308.15 | 0.0954 | |

| 313.15 | 0.1197 | |

| 318.15 | 0.1496 | |

| 323.15 | 0.1862 | |

| 2-Propanol | 278.15 | 0.0195 |

| 283.15 | 0.0248 | |

| 288.15 | 0.0314 | |

| 293.15 | 0.0397 | |

| 298.15 | 0.0501 | |

| 303.15 | 0.0631 | |

| 308.15 | 0.0793 | |

| 313.15 | 0.0995 | |

| 318.15 | 0.1246 | |

| 323.15 | 0.1557 | |

| Ethanol | 278.15 | 0.0142 |

| 283.15 | 0.0181 | |

| 288.15 | 0.0230 | |

| 293.15 | 0.0291 | |

| 298.15 | 0.0367 | |

| 303.15 | 0.0461 | |

| 308.15 | 0.0579 | |

| 313.15 | 0.0725 | |

| 318.15 | 0.0906 | |

| 323.15 | 0.1130 |

Data for Table 1 was obtained from a study by He, F., & Liu, P. (2007) in the Journal of Chemical & Engineering Data.[1]

Table 2: Qualitative Solubility of this compound in Other Organic Solvents

| Solvent | Solubility |

| Diethyl Ether | Very Soluble[2] |

| Benzene | Very Soluble[2] |

| Chloroform | Soluble[2] |

| Methanol | Soluble |

| Acetonitrile | Soluble |

| Cyclohexane | Soluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. Several methods are commonly employed, each with its own advantages and applications. Below are detailed protocols for some of the key methods used to determine the solubility of solid compounds like this compound in organic solvents.

Synthetic Method with Laser Monitoring

This dynamic method involves the gradual addition of a solute to a known amount of solvent at a constant temperature until the saturation point is reached. The disappearance of the solid phase is detected by a laser monitoring system.

Experimental Workflow:

Figure 1: Synthetic Method Workflow

Detailed Protocol:

-

Apparatus Setup: A known volume or mass of the solvent is placed in a thermostated, jacketed glass vessel equipped with a magnetic stirrer. A laser beam is directed through the solution to a photodetector.

-

Temperature Control: The temperature of the solvent is precisely controlled and allowed to equilibrate to the desired experimental temperature.

-

Solute Addition: A known mass of this compound is added to the solvent while stirring continuously.

-

Dissolution and Monitoring: The laser monitoring system continuously measures the light transmission through the solution. As the solute dissolves, the solution becomes clear, and the light transmission is high.

-

Saturation Point Determination: The experiment continues with the stepwise or continuous addition of the solute. The saturation point is identified as the point where the addition of a small amount of solute results in a persistent turbidity or a sharp decrease in light transmission, indicating that the solution is saturated and solid particles are present.

-

Data Recording and Calculation: The total mass of the solute added to reach the saturation point is recorded. The solubility is then calculated as the mass of solute per mass or volume of solvent, or as a mole fraction.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a classic and reliable technique for determining equilibrium solubility.

Experimental Workflow:

Figure 2: Gravimetric Method Workflow

Detailed Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container (e.g., a flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by filtration through a fine-pore filter or by centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: A precisely measured aliquot (by volume or mass) of the clear, saturated supernatant is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated from the aliquot, leaving behind the dissolved this compound. This is typically done under reduced pressure or gentle heating.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated based on the mass of the dissolved solute and the volume or mass of the solvent aliquot taken.

Dynamic Method (Flow-Through System)

The dynamic method involves continuously flowing a solvent through a column packed with the solid solute. The concentration of the solute in the eluent is monitored until it reaches a constant value, indicating saturation.

Experimental Workflow:

Figure 3: Dynamic Method Workflow

Detailed Protocol:

-

Column Preparation: A column is packed with the solid this compound.

-

System Assembly: The packed column is integrated into a flow system, which includes a solvent reservoir, a pump to deliver the solvent at a constant flow rate, and a detector (e.g., UV-Vis spectrophotometer) to monitor the concentration of the eluent. The entire system is maintained at a constant temperature.

-

Solvent Flow: The solvent is pumped through the column at a low, constant flow rate to allow sufficient time for the solvent to become saturated with the solute.

-

Concentration Monitoring: The concentration of this compound in the solvent exiting the column is continuously monitored by the detector.

-

Reaching Equilibrium: The experiment continues until the detector signal reaches a stable plateau, indicating that the solvent is saturated with this compound at the given temperature and flow rate.

-

Sample Collection and Analysis: Samples of the saturated eluent can be collected and their concentration can be more accurately determined using offline analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for validation.

-

Solubility Calculation: The solubility is determined from the concentration of the saturated solution.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various scientific and industrial fields. This guide provides available quantitative and qualitative solubility data, along with detailed experimental protocols for its determination. While quantitative data for some common solvents are still limited in the public domain, the provided methodologies offer a solid foundation for researchers to determine the solubility of this compound in their specific solvent systems of interest.

References

A Technical Guide to the Theoretical Investigation of Acenaphthylene's Electronic Structure

Abstract: Acenaphthylene, a polycyclic aromatic hydrocarbon (PAH) containing a five-membered ring fused to a naphthalene core, exhibits unique electronic properties due to its non-alternant hydrocarbon structure. These characteristics make it a molecule of significant interest in materials science and photochemistry. Computational chemistry provides essential tools for elucidating the intricate details of this compound's electronic structure, including its molecular orbitals and excited states. This guide details the primary theoretical methodologies employed, summarizes key quantitative findings, and outlines the typical workflow for such computational studies, offering a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction to this compound

This compound (C₁₂H₈) is a polycyclic aromatic hydrocarbon that is structurally distinct from its saturated counterpart, acenaphthene. It consists of a naphthalene backbone with a vinylene bridge connecting carbons 1 and 8. This fusion of a five-membered ring with six-membered rings results in a non-alternant π-system, which imparts a higher electron affinity compared to isomeric PAHs.[1] This enhanced ability to accept electrons makes this compound and its derivatives promising building blocks for organic electronic materials, such as semiconductors and dyes.[1]

Understanding the electronic structure—the arrangement and energies of electrons in molecular orbitals—is paramount to predicting and tuning the molecule's photophysical properties. Theoretical and computational studies are indispensable for this purpose, offering insights that complement and often guide experimental investigations.[2] These studies allow for the precise calculation of ground and excited state properties, which govern how the molecule absorbs and emits light, and how it will behave in electronic devices.

Theoretical Methodologies and Protocols

The study of this compound's electronic structure relies on a suite of well-established quantum chemical methods. The choice of method depends on the desired balance between computational cost and accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse method in computational chemistry for investigating the electronic properties of molecules.[3] For ground-state calculations, such as geometry optimization and molecular orbital analysis, DFT is highly efficient and reliable.

-

Functionals: The accuracy of DFT depends on the chosen exchange-correlation functional. For PAHs like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide a good description of both structure and electronic properties.[4][5] Other gradient-corrected functionals like BP86 have also been employed, particularly for vibrational spectra comparisons.[2][4]

-

Basis Sets: The basis set describes the atomic orbitals used to build the molecular orbitals. Pople-style basis sets like 6-31G(d) or 6-31G(d,p) are commonly used for geometry optimizations and property calculations, offering a good compromise between accuracy and computational demand.[1][4][6][7] For more precise energy calculations, larger basis sets like 6-311G(d,p) may be utilized.[5]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic excited states, which are crucial for understanding UV-visible absorption spectra, Time-Dependent DFT (TD-DFT) is the most common extension of DFT.[8][9] It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.[10]

Calculations of the excited states of the this compound cation have been performed using TD-DFT with various functionals, including SVWN, BLYP, and B3LYP, paired with basis sets like 6-31(d,p).[2][4] These studies have successfully identified multiple low-lying excited states.[2][4]

Ab Initio Methods

For higher accuracy, particularly for systems where DFT may be less reliable, more computationally intensive ab initio (wavefunction-based) methods are used.

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock approximation by including electron correlation. It has been used to calculate the binding energy and equilibrium structure of this compound-containing dimers.[11]

-

Coupled Cluster (CC) and Algebraic Diagrammatic Construction (ADC): Methods like Coupled Cluster and ADC provide a more rigorous treatment of electron correlation and are considered benchmark methods for calculating excited states.[12]

Computational Protocol

A typical theoretical study of this compound's electronic structure follows a standardized workflow. This process ensures that the calculated properties are derived from a physically meaningful and stable molecular configuration.

Caption: A standard workflow for the theoretical analysis of a molecule's electronic properties.

Key Electronic Properties and Data

Theoretical studies have provided quantitative data on several key electronic properties of this compound and its derivatives.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting reactivity and the energy of the lowest electronic transition.

For an this compound-containing PAH (designated as compound 32 in one study), DFT calculations at the B3LYP/6-31G(d) level of theory determined the HOMO energy to be -6.42 eV and the LUMO energy to be -3.47 eV.[1] The study noted that the HOMO is predominantly located along the long axis of the molecule, while the LUMO is distributed across the entire molecular skeleton.[1]

Caption: A simplified MO energy level diagram for an this compound derivative.[1]

Electronic Excited States

TD-DFT calculations have been instrumental in characterizing the excited states of this compound and, in particular, its radical cation. For the cationic species, ten low-lying excited states were identified theoretically.[2][4] Of these, three were found to closely match observed optical band energies from experimental spectra, validating the computational approach.[2][4] The S₁ ← S₀ transition in neutral this compound is noted to be weak but symmetry-allowed.[2] The comparison between calculated and experimental spectra is a critical step in assigning spectral bands.[2][4]

Data Summary Tables

To facilitate comparison, the computational methods and resulting electronic properties from various studies are summarized below.

Table 1: Summary of Computational Protocols Used in this compound Studies

| Species Studied | Method | Functional(s) | Basis Set | Software | Reference |

| This compound (Neutral & Cation) | DFT / TD-DFT | B3LYP, BP86 | 6-31G(d) | Not Specified | [2][4] |

| This compound Cation | TD-DFT | SVWN, BLYP, B3LYP | 6-31(d,p) | Not Specified | [2][4] |

| This compound-containing PAH | DFT | B3LYP | 6-31G(d) | Not Specified | [1] |

| Naphthalene-Acenaphthene Dimer | Ab initio | MP2 | 6-31G, 6-31+G* | Not Specified | [11] |

| This compound Cation (from fragment) | DFT | B3LYP | 6-311G(d,p) | Gaussian16 | [5] |

Table 2: Calculated Electronic Properties of this compound and Related Species

| Species | Property | Calculated Value | Method / Basis Set | Reference |

| This compound-containing PAH | HOMO Energy | -6.42 eV | B3LYP / 6-31G(d) | [1] |

| This compound-containing PAH | LUMO Energy | -3.47 eV | B3LYP / 6-31G(d) | [1] |

| This compound-containing PAH | HOMO-LUMO Gap | 2.95 eV | B3LYP / 6-31G(d) | [1] |

| Naphthalene-Acenaphthene Dimer | Binding Energy | 9.2 kcal/mol | MP2 / 6-31+G* | [11] |

| This compound Cation | Excited States | 10 low-lying states identified | TD-DFT (various) | [2][4] |

Conclusion

Theoretical studies, predominantly employing Density Functional Theory and its time-dependent variant, have provided profound insights into the electronic structure of this compound. These computational methods allow for the detailed characterization of frontier molecular orbitals and electronic excited states, which are fundamental to the molecule's optical and electronic properties. The strong agreement often found between theoretical predictions and experimental results underscores the predictive power of these computational protocols. As the demand for novel organic functional materials grows, the continued application and refinement of these theoretical approaches will be essential in guiding the rational design of new this compound-based molecules for applications in electronics, photovoltaics, and beyond.

References

- 1. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of the this compound cation as a common C2H2-loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. 5.6. Excited States via RPA, CIS, TD-DFT and SF-TDA — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. The Relation Between the Excited Electronic States of Acene Radical Cations and Neutrals—A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Acenaphthylene with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Acenaphthylene, a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core fused with a five-membered ring containing a double bond, exhibits a unique reactivity profile. This guide provides a comprehensive overview of its reactions with both electrophiles and nucleophiles, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to support research and development in medicinal chemistry and materials science.

Reactivity with Electrophiles

The strained double bond in the five-membered ring of this compound is susceptible to electrophilic attack, leading to a variety of addition and substitution products. The regioselectivity of these reactions is influenced by the stability of the resulting carbocation intermediates.

Electrophilic Addition Reactions

Electrophilic additions to the C1=C2 double bond are common reactions for this compound. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by the relative stability of the possible carbocations.

Table 1: Summary of Electrophilic Addition Reactions of this compound

| Electrophile | Reagent(s) | Product(s) | Yield (%) | Reference(s) |

| Bromine (Br₂) | Br₂ in CCl₄ | cis- and trans-1,2-Dibromoacenaphthene | High | [1][2] |

| Hydrogen Halides (HX) | HCl, HBr | 1-Haloacenaphthene | Good | |

| Peroxy Acids | m-Chloroperoxybenzoic acid (m-CPBA) | This compound oxide (epoxide) | ~75% | [2] |

| Dichlorocarbene (:CCl₂) | CHCl₃, NaOH, phase-transfer catalyst | 1,1-Dichloro-1a,9b-dihydrocyclopropa[a]this compound | Good | [3] |

| Hydrogen (H₂) | Pd/C, H₂ | Acenaphthene | >99% | [4][5] |

Experimental Protocols:

Protocol 1: Bromination of this compound [1][2]

-

Materials: this compound, Bromine (Br₂), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve this compound in carbon tetrachloride in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise with stirring.

-

Continue stirring until the bromine color disappears.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization to yield a mixture of cis- and trans-1,2-dibromoacenaphthene.

-

Protocol 2: Epoxidation of this compound [2]

-

Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve this compound in dichloromethane in a flask.

-

Add m-CPBA portion-wise to the solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxy acid and the resulting benzoic acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield this compound oxide.

-

Protocol 3: Dichlorocarbene Addition to this compound [3][6]

-

Materials: this compound, Chloroform (CHCl₃), 50% aqueous Sodium Hydroxide (NaOH), Benzyltriethylammonium chloride (phase-transfer catalyst).

-

Procedure:

-

Combine this compound and the phase-transfer catalyst in chloroform.

-

Add the aqueous sodium hydroxide solution and stir the biphasic mixture vigorously at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by GC or TLC).

-

Dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford 1,1-dichloro-1a,9b-dihydrocyclopropa[a]this compound.

-

Protocol 4: Hydrogenation of this compound [4][5]

-

Materials: this compound, 10% Palladium on carbon (Pd/C), Ethanol or other suitable solvent, Hydrogen gas (H₂).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain acenaphthene in near-quantitative yield.

-

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, although its reactivity is lower than that of maleic anhydride. It reacts with conjugated dienes to form cycloadducts. For instance, its reaction with N-phenylmaleimide can be catalyzed by Lewis acids.[7]

References

- 1. US4731493A - Process for producing condensed bromothis compound - Google Patents [patents.google.com]

- 2. Oxidation of Acenaphthene and this compound by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. WO2007003975A1 - Process for the hydrogenation of acenaphthene to perhydroacenaphthene - Google Patents [patents.google.com]

- 5. Catalytic hydrogenation of polycyclic aromatic hydrocarbons over palladium/gamma-Al2O3 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kpfu.ru [kpfu.ru]

An In-depth Technical Guide to the Physical and Chemical Properties of Acenaphthylene (C12H8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthylene (C12H8) is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting carbons 1 and 8. This ortho- and peri-fused tricyclic hydrocarbon is a component of coal tar and can be produced by the gas-phase dehydrogenation of acenaphthene. This compound serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, pesticides, and polymers. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and key chemical transformations, including its metabolic pathway.

Physical Properties

This compound is typically a yellow crystalline solid. Unlike many other PAHs, it does not exhibit fluorescence. A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellow crystals or colorless crystalline solid | [1][2] |

| Molecular Formula | C12H8 | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Melting Point | 78 - 91.8 °C | [1] |

| Boiling Point | ~280 °C | [1] |

| Density | 0.8987 g/cm³ | [1] |

| Flash Point | 122 °C (closed cup) | [2] |

| Vapor Pressure | 0.00668 mmHg | [2] |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Very soluble in ethanol | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.93 | [2] |

| Henry's Law Constant | 1.25 x 10⁻⁴ atm-m³/mol at 25 °C | [2] |

Table 3: Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Heat of Vaporization | 64.6 - 69.1 kJ/mol | [2] |

| Heat of Sublimation | 71.06 kJ/mol | [1] |

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.81, 7.79, 7.69, 7.67, 7.55, 7.54, 7.53, 7.51, 7.07 | [3] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 139.62, 129.29, 128.25, 128.07, 127.59, 127.13, 124.08 | [3] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 152 | [4] |

| UV-Vis Spectroscopy | Exhibits characteristic absorbance in the UV region | [5] |

| Infrared (IR) Spectroscopy | Shows characteristic peaks for aromatic C-H and C=C stretching | [6][7] |

Chemical Properties and Reactivity

This compound's chemical behavior is characterized by the reactivity of its ethylene bridge and aromatic rings.

-

Hydrogenation : The ethylene bridge can be hydrogenated to yield the more saturated compound, acenaphthene.[1][8]

-

Reduction : Chemical reduction can produce the radical anion, sodium or potassium acenaphthalenide, which is a potent reductant.[1][8]

-

Polymerization : In the presence of a Lewis acid catalyst, this compound can be polymerized with acetylene to form electrically conductive polymers.[1][8]

-

Oxidation : this compound can undergo oxidation reactions. For instance, it is metabolized by human cytochrome P450 enzymes to form various oxygenated products.[9][10] Vigorous reactions, potentially explosive, can occur with strong oxidizing agents.[11]

-

Aromatic Substitution : The naphthalene ring system can undergo typical electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.[11]

-

Trimerization : Thermal trimerization of this compound results in the formation of decacyclene.[1][8]

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[12][13]

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.

-

Heating : The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[12]

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, or for which a distillation is not feasible, the Thiele tube method provides an accurate boiling point using a small sample size.[14][15]

-

Sample Preparation : A few drops of the liquid sample are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup : The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating : The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation : As the liquid boils, a steady stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental characterization step.[16]

-

Preparation : A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition : A small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, acetone) is added to the test tube.

-

Observation : The mixture is agitated vigorously. The degree of dissolution is observed. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

Heating : For sparingly soluble compounds, the mixture can be gently heated to determine solubility at elevated temperatures.

Spectroscopic Analysis

-

UV-Visible Spectroscopy : A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) is prepared. The UV-Vis spectrum is recorded over a range of approximately 200-400 nm to determine the wavelengths of maximum absorbance (λmax).[5]

-

Infrared (IR) Spectroscopy : A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The IR spectrum is then recorded.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[3]

-

Mass Spectrometry (MS) : A dilute solution of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Key Signaling/Metabolic Pathway

This compound, as a PAH, undergoes metabolic activation in biological systems, primarily mediated by cytochrome P450 (CYP) enzymes. This is a critical pathway in the context of its toxicology and potential carcinogenicity.

The metabolic oxidation of this compound by human cytochrome P450 enzymes is a key transformation. The primary product of this oxidation is 1,2-epoxyacenaphthene, which can be further metabolized.[9][10] This metabolic activation is an important consideration in drug development and toxicology, as the resulting epoxides can be reactive intermediates.

Logical Relationships in Chemical Reactions

The chemical reactivity of this compound can be summarized in a logical relationship diagram, illustrating the transformation to key derivatives.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with a rich chemistry and a range of physical properties that make it a significant compound in both industrial and research settings. Its role as a precursor in the synthesis of various materials and its involvement in metabolic pathways highlight the importance of a thorough understanding of its characteristics. This guide provides a foundational repository of its physical and chemical data, standardized experimental methodologies, and key reaction pathways to aid researchers, scientists, and professionals in drug development in their work with this compound.

References

- 1. Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 3. This compound | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Theoretical Investigation of Gas Phase OH-Initiated this compound Degradation Reaction [scirp.org]

- 9. Oxidation of Acenaphthene and this compound by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidation of Acenaphthene and this compound by Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperonyl butoxide and this compound induce cytochrome P450 1A2 and 1B1 mRNA in aromatic hydrocarbon-responsive receptor knock-out mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. byjus.com [byjus.com]

- 16. drive.uqu.edu.sa [drive.uqu.edu.sa]

Acenaphthylene in Coal Tar: A Technical Guide to its Natural Occurrence, Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthylene, a polycyclic aromatic hydrocarbon (PAH), is a consistent component of coal tar, a complex mixture produced by the destructive distillation of coal. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound in coal tar, targeted at researchers, scientists, and professionals in drug development. It details the prevalence of this compound in various coal tar fractions, outlines its formation pathways, and presents comprehensive experimental protocols for its extraction, purification, and quantification.

Natural Occurrence and Sources of this compound

This compound is a naturally occurring polycyclic aromatic hydrocarbon that is a notable constituent of coal tar.[1] Coal tar itself is a byproduct of the carbonization of coal to produce coke or coal gas.[2][3] The composition and properties of coal tar, including the concentration of this compound, are influenced by the temperature of the carbonization process and the type of coal used.[2][4]

High-temperature coal tars, produced at temperatures between 1000°C and 1300°C, generally contain higher concentrations of PAHs, including this compound, compared to low-temperature coal tars formed below 700°C.[4] this compound typically constitutes around 2% of coal tar.[5] It is also found in various fractions distilled from coal tar, such as the wash oil fraction, where its concentration can be significantly higher.

Beyond its presence in coal tar, this compound is also formed during the incomplete combustion of organic materials, such as wood, oil, and gas.[6] Consequently, it is a component of soot and can be found in the environment from sources like vehicle exhaust and industrial emissions.

Quantitative Data of this compound in Coal Tar

The concentration of this compound in coal tar and its derivatives can vary significantly. The following tables summarize quantitative data from various sources.

Table 1: Concentration of this compound in Coal Tar and its Fractions

| Sample Type | Concentration | Reference |

| Standard Reference Material (SRM 1597a) - Medium Crude Coke-Oven Tar | 263 mg/kg | [7] |

| Pure Coal Tar (used in a topical cream) | Present (quantitative data for other PAHs provided) | [8] |

| Coal Tar Wash Oil | 8% - 15% | [9] |

| Coal Tar Wash Oil (specific example) | 10.32% | [9] |

| High-Temperature Coal Tar | Higher percentage of aromatic compounds | [2] |

| Low-Temperature Coal Tar | Lower percentage (40-50%) of aromatic compounds | [2] |

Table 2: Composition of a Coal Tar Wide Fraction

| Component | Concentration (%) |

| Naphthalene derivatives | >50 |

| Phenanthrene | 9.77 |

| Biphenylene | <6 |

| Fluorene | <6 |

| Indene | 3.02 |

| Anthracene | 1.54 |

| Aromatics | >3 |

| Phenol derivatives | >1 |

| Source: Adapted from a study on the composition of a coal tar wide fraction.[10] |

Formation Pathway of this compound

The formation of this compound during the pyrolysis of coal is understood to occur through the Hydrogen Abstraction/Acetylene Addition (HACA) mechanism. This mechanism is a key route for the growth of polycyclic aromatic hydrocarbons in combustion systems.[11] The process begins with the naphthyl radical, which is formed from naphthalene. The HACA mechanism starting from the naphthyl radical preferentially leads to the formation of this compound, which can act as a block to the formation of a third six-membered ring.[11][12]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from coal tar and its fractions.

Extraction

Ultrasonic Extraction

This method is suitable for the extraction of PAHs from a solid or semi-solid coal tar matrix.

-

Materials:

-

Coal tar sample

-

Dichloromethane (DCM) or a mixture of acetone and n-hexane (1:1, v/v)

-

Ultrasonic bath

-

Centrifuge

-

Filter paper or syringe filter (0.45 µm)

-

Rotary evaporator

-

-

Procedure:

-

Weigh a known amount of the coal tar sample into a glass beaker.

-

Add a specific volume of the extraction solvent (e.g., 20 mL of DCM per gram of sample).

-

Place the beaker in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes).

-

After sonication, centrifuge the sample to separate the solid residue from the solvent extract.

-

Carefully decant the supernatant.

-

Repeat the extraction process with fresh solvent at least two more times.

-

Combine the solvent extracts and filter to remove any remaining particulate matter.

-

Concentrate the extract to a smaller volume using a rotary evaporator under reduced pressure.

-

Purification

Flash Column Chromatography

This technique is effective for purifying this compound from the crude extract, particularly from the wash oil fraction.

-

Materials:

-

Concentrated extract from the extraction step

-

Silica gel (for flash chromatography)

-

Solvent system (e.g., petroleum ether and ethyl acetate)

-

Glass column

-

Air pressure source

-

Collection tubes

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluting solvent.

-

Pack the column with the silica gel slurry, ensuring a level and compact bed.

-

Apply a thin layer of sand on top of the silica gel bed.

-

Pre-elute the column with the initial solvent.

-

Concentrate the extract to a small volume and adsorb it onto a small amount of silica gel.

-

Carefully apply the sample-adsorbed silica gel to the top of the column.

-

Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

-

Apply gentle air pressure to the top of the column to achieve a steady flow rate.

-

Collect fractions in separate tubes.

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) or another suitable method to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent.

-

Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of this compound in complex mixtures like coal tar extracts.

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-